molecular formula C21H40N2O5 B15286165 Boc-allo-Thr-OH.DCHA

Boc-allo-Thr-OH.DCHA

Cat. No.: B15286165
M. Wt: 400.6 g/mol
InChI Key: BBZZIJOSFVOUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-allo-Thr-OH.DCHA typically involves the protection of the amino group of allo-threonine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of a base such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction. The protected amino acid is then reacted with dicyclohexylamine to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Boc-allo-Thr-OH.DCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-allo-Thr-OH.DCHA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-allo-Thr-OH.DCHA primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of threonine, preventing unwanted side reactions during the synthesis process. The dicyclohexylamine component stabilizes the compound and facilitates its incorporation into peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-allo-Thr-OH.DCHA is unique due to the presence of the dicyclohexylamine component, which enhances its stability and solubility. This makes it particularly useful in peptide synthesis where stability and solubility are critical factors .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZIJOSFVOUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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